molecular formula C23H16ClFN2O2 B2423999 (3-Chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone CAS No. 477713-47-6

(3-Chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone

Cat. No. B2423999
CAS RN: 477713-47-6
M. Wt: 406.84
InChI Key: HMAAXAKWMVICEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the methoxy and chlorophenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might participate in reactions with electrophiles or nucleophiles, and the methoxy group could potentially be cleaved under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be measured experimentally or predicted using computational methods .

Scientific Research Applications

Antifungal Activity

  • Novel derivatives, including those with 4-fluorophenyl groups, demonstrate promising antifungal activity. This suggests potential use in treating fungal infections (Lv et al., 2013).

Molecular Structure and Antimicrobial Activity

  • Detailed studies on molecular structures and docking reveal that compounds with chlorophenyl and fluorophenyl groups exhibit antibacterial and antifungal effects, highlighting their relevance in antimicrobial therapy (Sivakumar et al., 2021).

Antiinflammatory and Antibacterial Agents

  • Synthesis methods for compounds including 4-chlorophenyl have led to promising antiinflammatory and antibacterial agents. This indicates potential for developing new drugs in these categories (Ravula et al., 2016).

Crystal Packing and Interaction Analysis

  • Investigations into the crystal packing of derivatives show significant non-covalent interactions, such as lone pair-π interaction and halogen bonding. This provides insights into the material's properties and potential applications in material science (Sharma et al., 2019).

Central Nervous System Depressants

  • Some derivatives exhibit central nervous system depressant activity and potential anticonvulsant properties, suggesting use in neurological treatments (Butler et al., 1984).

Anticancer and Antimicrobial Properties

  • Research on specific compounds with chlorophenyl and fluorophenyl groups reveals notable anticancer and antimicrobial activities, underscoring their potential in cancer therapy and infection control (Hafez et al., 2016).

Anti-Viral Activity

  • Some derivatives show significant anti-viral activity, particularly those with electron-withdrawing groups, which could be crucial in developing new antiviral therapies (Ali et al., 2007).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological targets. This could involve binding to a specific protein, altering a biochemical pathway, or affecting cell behavior .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These aspects could be evaluated through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, studying its mechanism of action, and assessing its safety profile .

properties

IUPAC Name

(3-chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c24-18-5-3-4-17(14-18)23(28)27-13-12-21(26-27)20-6-1-2-7-22(20)29-15-16-8-10-19(25)11-9-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAAXAKWMVICEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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